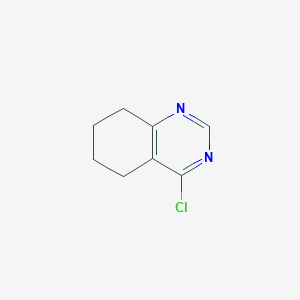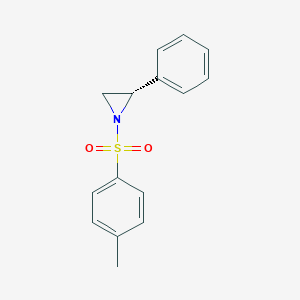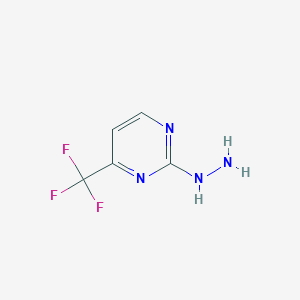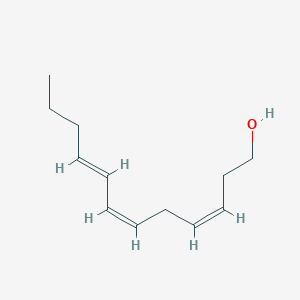
3Z,6Z,8E-Dodecatrien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3Z,6Z,8E-Dodecatrien-1-ol is a chemical compound that belongs to the family of alcohols and is also known as pheromone alcohol. It is a colorless liquid that has a pleasant odor and is commonly used in the field of scientific research. This compound has been found to have several biochemical and physiological effects, which make it an interesting subject for scientific studies.
Mécanisme D'action
The mechanism of action of 3Z,6Z,8E-Dodecatrien-1-ol is not fully understood. However, it is believed to work by binding to specific receptors in the olfactory system of insects. This binding triggers a series of physiological and biochemical responses that ultimately lead to the attraction or repulsion of the insect.
Effets Biochimiques Et Physiologiques
3Z,6Z,8E-Dodecatrien-1-ol has several biochemical and physiological effects. It has been found to stimulate the production of pheromones in female moths, which in turn attracts male moths. This compound has also been found to affect the feeding behavior of fish, making it an effective food attractant. In addition, it has been found to repel mosquitoes, making it a potential alternative to traditional insect repellents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3Z,6Z,8E-Dodecatrien-1-ol in lab experiments is its effectiveness in controlling insect populations. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its specificity to certain insects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3Z,6Z,8E-Dodecatrien-1-ol. One potential area of research is the development of new insect control methods using this compound. Another potential area of research is the study of the physiological and biochemical effects of this compound on other organisms, such as mammals. Additionally, the development of new synthesis methods for this compound may also be an area of future research.
Méthodes De Synthèse
3Z,6Z,8E-Dodecatrien-1-ol can be synthesized by several methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde with a phosphonate ester to form an alkene. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.
Applications De Recherche Scientifique
3Z,6Z,8E-Dodecatrien-1-ol has been extensively studied for its role as a pheromone in insects. It is commonly used to attract male moths and has been found to be effective in controlling insect populations. In addition, this compound has also been studied for its potential as a food attractant for fish and as a repellent for mosquitoes.
Propriétés
Numéro CAS |
19926-64-8 |
|---|---|
Nom du produit |
3Z,6Z,8E-Dodecatrien-1-ol |
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6-,10-9- |
Clé InChI |
KWVQYNPBWXUHHT-LGRDCDGLSA-N |
SMILES isomérique |
CCC/C=C/C=C\C/C=C\CCO |
SMILES |
CCCC=CC=CCC=CCCO |
SMILES canonique |
CCCC=CC=CCC=CCCO |
Synonymes |
(Z,E,E)-3,6,8-Dodecatrien-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



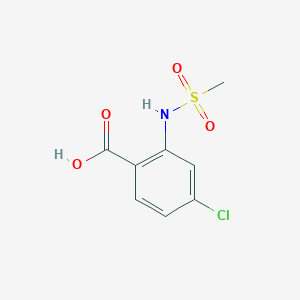
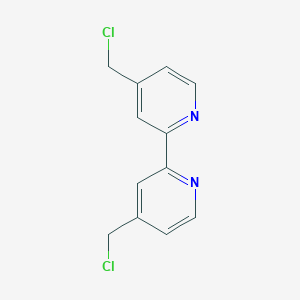
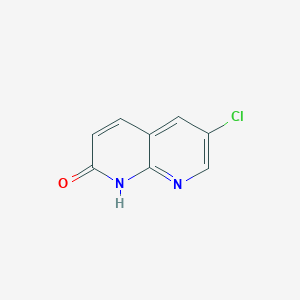
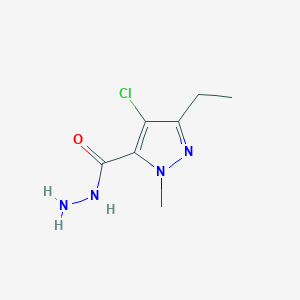
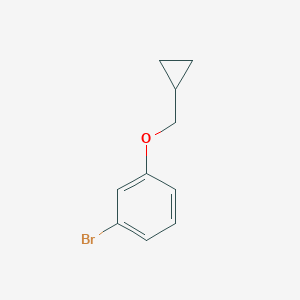
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)
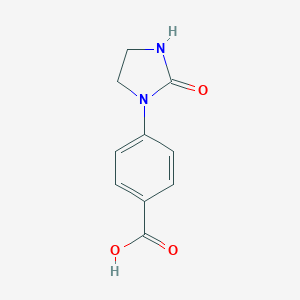
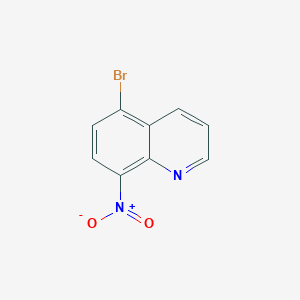
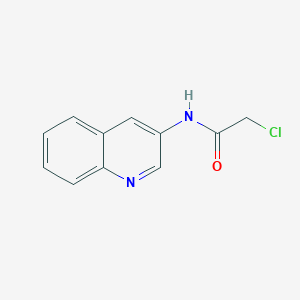
![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
